molecular formula C12H17FINO2S B12585032 N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide CAS No. 305446-86-0

N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide

Cat. No.: B12585032
CAS No.: 305446-86-0
M. Wt: 385.24 g/mol
InChI Key: YSFHKDMKZLYLQP-GFCCVEGCSA-N
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Description

N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide is a synthetic organic compound characterized by the presence of a fluorine atom, an iodine atom, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of the fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

305446-86-0

Molecular Formula

C12H17FINO2S

Molecular Weight

385.24 g/mol

IUPAC Name

N-[(2S)-2-fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide

InChI

InChI=1S/C12H17FINO2S/c1-9(2)18(16,17)15-8-12(3,13)10-4-6-11(14)7-5-10/h4-7,9,15H,8H2,1-3H3/t12-/m1/s1

InChI Key

YSFHKDMKZLYLQP-GFCCVEGCSA-N

Isomeric SMILES

CC(C)S(=O)(=O)NC[C@](C)(C1=CC=C(C=C1)I)F

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)(C1=CC=C(C=C1)I)F

Origin of Product

United States

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